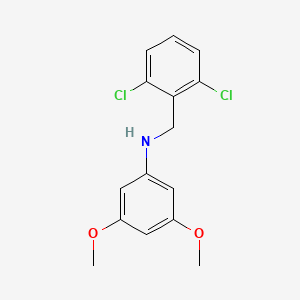![molecular formula C12H16N2O3 B5834769 1-[2-(2-nitrophenoxy)ethyl]pyrrolidine](/img/structure/B5834769.png)
1-[2-(2-nitrophenoxy)ethyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-nitrophenoxy)ethyl]pyrrolidine, also known as NPEP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. NPEP belongs to the class of pyrrolidine compounds and is synthesized through a specific method.
作用机制
1-[2-(2-nitrophenoxy)ethyl]pyrrolidine acts as a selective inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the levels of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors. This increased activation of dopamine receptors results in various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. One of the significant effects of this compound is the increase in dopamine levels in the brain, leading to increased activation of dopamine receptors. This increased activation of dopamine receptors results in various physiological effects such as increased locomotor activity, improved cognitive function, and enhanced reward processing.
实验室实验的优点和局限性
One of the significant advantages of using 1-[2-(2-nitrophenoxy)ethyl]pyrrolidine in lab experiments is its selectivity towards DAT. This selectivity allows researchers to study the role of dopamine in various physiological and biochemical processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic in high concentrations, and researchers need to take necessary precautions while handling this compound.
未来方向
There are various future directions for the use of 1-[2-(2-nitrophenoxy)ethyl]pyrrolidine in scientific research. One of the significant future directions is the potential application of this compound in the treatment of neurological disorders such as Parkinson's disease and ADHD. Further research is needed to understand the mechanism of action of this compound and its potential therapeutic effects. Additionally, this compound can also be used as a tool to study the role of dopamine in various physiological and biochemical processes. Further research is needed to explore the potential applications of this compound in various areas of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound acts as a selective inhibitor of DAT and has been shown to increase the levels of dopamine in the brain. This property of this compound has led to its potential application in the treatment of various neurological disorders such as Parkinson's disease, ADHD, and addiction. Further research is needed to explore the potential applications of this compound in various areas of scientific research.
合成方法
1-[2-(2-nitrophenoxy)ethyl]pyrrolidine is synthesized through a multi-step process that involves the reaction of 2-nitrophenol with epichlorohydrin to form 2-(2-nitrophenoxy)propanol. This intermediate product is then reacted with pyrrolidine in the presence of a catalyst to form this compound. The purity of this compound can be improved through various purification techniques such as column chromatography and recrystallization.
科学研究应用
1-[2-(2-nitrophenoxy)ethyl]pyrrolidine has been studied extensively for its potential applications in various areas of scientific research. One of the significant areas where this compound has shown promising results is in the field of neuroscience. This compound acts as a selective inhibitor of the dopamine transporter (DAT) and has been shown to increase the levels of dopamine in the brain. This property of this compound has led to its potential application in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
属性
IUPAC Name |
1-[2-(2-nitrophenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-14(16)11-5-1-2-6-12(11)17-10-9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXRMDMMIIYPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198269 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5834716.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5834721.png)

![1-[3-(4-methoxyphenyl)acryloyl]indoline](/img/structure/B5834735.png)
![N'-[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]acetohydrazide](/img/structure/B5834738.png)
![1-benzyl-3-hydroxy-3-[2-(hydroxyimino)propyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5834757.png)


![N-(4-methoxyphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5834780.png)


![3-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide](/img/structure/B5834793.png)
